An In-depth Technical Guide to the Chemical Properties of 3-Phenyl-1-indanone
An In-depth Technical Guide to the Chemical Properties of 3-Phenyl-1-indanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Phenyl-1-indanone is an aromatic ketone characterized by a phenyl group attached to the 3-position of an indanone scaffold. This compound serves as a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1] Its structural motif is found in a variety of molecules exhibiting significant biological activities, including potential anti-inflammatory and antioxidant properties.[1] The indanone core is a privileged structure in medicinal chemistry, famously represented in drugs like Donepezil for Alzheimer's disease, highlighting the therapeutic potential of this class of compounds.[2][3] This guide provides a comprehensive overview of the core chemical properties, synthesis, and characterization of 3-Phenyl-1-indanone, tailored for professionals in chemical and pharmaceutical research.
Chemical and Physical Properties
The fundamental properties of 3-Phenyl-1-indanone are summarized below. These data are crucial for its handling, characterization, and application in synthetic protocols.
Table 1: Identifiers and Molecular Characteristics
| Property | Value | Reference |
| CAS Number | 16618-72-7 | [4][5][6] |
| Molecular Formula | C₁₅H₁₂O | [1][4][5][7] |
| Molecular Weight | 208.26 g/mol | [4][7] |
| IUPAC Name | 3-phenyl-2,3-dihydro-1H-inden-1-one | [8] |
| Synonyms | 3-Phenylindan-1-one, 3-フェニル-1-インダノン | [1][8] |
| InChI | 1S/C15H12O/c16-15-10-14(11-6-2-1-3-7-11)12-8-4-5-9-13(12)15/h1-9,14H,10H2 | [4][5] |
| InChIKey | SIUOTMYWHGODQX-UHFFFAOYSA-N | [4][5] |
| Canonical SMILES | C1C(C2=CC=CC=C2C1=O)C3=CC=CC=C3 | [1] |
Table 2: Physical and Spectroscopic Properties
| Property | Value | Reference |
| Appearance | White to off-white or yellow crystalline solid/powder | [1] |
| Melting Point | 75-78 °C | [1][4][6][7] |
| Boiling Point | 331 °C at 760 mmHg; 148 °C at 0.7 mmHg | [1][4][6][7] |
| Density | 1.162 g/cm³ | [1][7] |
| Solubility | Sparingly soluble in water. Soluble in alcohol. | [1][9] |
| Flash Point | 142.3 °C | [1][10] |
| Refractive Index | 1.5361 (estimate) | [10] |
| Vapor Pressure | 0.00016 mmHg at 25 °C | [1][10] |
| LogP | 3.46 | [1] |
| Storage | Sealed in dry, Room Temperature | [1][11] |
Experimental Protocols
The synthesis and characterization of 3-Phenyl-1-indanone are critical procedures for its application in research and development. The following sections detail common experimental methodologies.
Synthesis of 3-Phenyl-1-indanone
The construction of the 1-indanone core is most commonly achieved via intramolecular Friedel-Crafts acylation or Nazarov cyclization.[4][12]
Method 1: Intramolecular Friedel-Crafts Acylation of 3,3-Diphenylpropionic Acid
This is a classical and robust method for forming the indanone ring system.[1][10] The reaction proceeds by activating the carboxylic acid to form a reactive acylium ion, which then undergoes an intramolecular electrophilic aromatic substitution.
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Materials:
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3,3-Diphenylpropionic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Lewis Acid (e.g., anhydrous Aluminum chloride (AlCl₃)) or Brønsted Acid (e.g., Triflic acid, Polyphosphoric acid (PPA))
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Anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE)
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Ice, saturated sodium bicarbonate (NaHCO₃) solution, brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
-
Protocol (Two-Step via Acyl Chloride):
-
Acid Chloride Formation: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3,3-diphenylpropionic acid (1.0 eq) in anhydrous DCM. Add a catalytic amount of DMF (1-2 drops).
-
Cool the solution to 0 °C using an ice bath and slowly add thionyl chloride (1.2 eq).
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring for the cessation of gas evolution.
-
Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude 3,3-diphenylpropionyl chloride.
-
Cyclization: Re-dissolve the crude acyl chloride in anhydrous DCM under an inert atmosphere and cool to 0 °C.
-
Carefully add anhydrous AlCl₃ (1.2 eq) portion-wise, controlling the temperature.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-3 hours. Monitor reaction completion by Thin-Layer Chromatography (TLC).
-
Work-up: Carefully quench the reaction by pouring it into a beaker of crushed ice. Add saturated NaHCO₃ solution to neutralize the acid.
-
Extract the product into DCM (3x). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
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Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure 3-Phenyl-1-indanone.
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Characterization of 3-Phenyl-1-indanone
Confirmation of the structure and purity of the synthesized 3-Phenyl-1-indanone is achieved through a combination of spectroscopic methods.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is used to identify the number and environment of hydrogen atoms. For 3-Phenyl-1-indanone, characteristic signals would include multiplets in the aromatic region (approx. 7.2-7.8 ppm) corresponding to the protons on the phenyl ring and the fused benzene ring. The aliphatic protons on the indanone ring would appear as multiplets in the upfield region (approx. 2.5-4.5 ppm).
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¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon environments. Key signals include the carbonyl carbon (C=O) typically found downfield (~195-208 ppm), multiple signals in the aromatic region (~120-145 ppm), and aliphatic carbons in the upfield region.
-
-
Infrared (IR) Spectroscopy:
-
IR spectroscopy is used to identify functional groups. The most prominent peak for 3-Phenyl-1-indanone is the strong carbonyl (C=O) stretching vibration, typically observed around 1700-1720 cm⁻¹. Other characteristic peaks include C-H stretches from the aromatic rings (above 3000 cm⁻¹) and aliphatic C-H stretches (below 3000 cm⁻¹). The NIST WebBook provides reference IR spectra for this compound.[5][13][14]
-
-
Mass Spectrometry (MS):
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Mass spectrometry provides information about the molecular weight and fragmentation pattern. For 3-Phenyl-1-indanone, the molecular ion peak (M⁺) would be observed at an m/z corresponding to its molecular weight (208.26).[8][15] Analysis of the fragmentation pattern can further confirm the structure.
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Synthesis and Characterization Workflow
The logical flow from starting materials to a fully characterized final product is essential for reproducible and reliable chemical synthesis.
Caption: Experimental workflow for synthesis and characterization.
Reaction Mechanism: Friedel-Crafts Acylation
The mechanism involves the formation of an electrophilic acylium ion that is attacked by the tethered phenyl ring.
Caption: Mechanism of intramolecular Friedel-Crafts acylation.
Biological Activity and Potential Signaling Pathways
The indanone scaffold is associated with a broad range of biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects.[1][2][3] While specific studies on 3-Phenyl-1-indanone are limited, research on related indanone derivatives provides insight into potential mechanisms of action.
Many anti-inflammatory agents function by inhibiting pro-inflammatory signaling pathways. One of the most critical is the Nuclear Factor-kappa B (NF-κB) pathway. In response to inflammatory stimuli like Lipopolysaccharide (LPS), this pathway becomes activated, leading to the transcription of pro-inflammatory cytokines such as TNF-α and IL-6. Several indanone derivatives have been shown to exert their anti-inflammatory effects by suppressing this pathway.[8][16]
Another relevant pathway is the Nrf2 signaling pathway, which is a key regulator of the cellular antioxidant response. Activation of Nrf2 can counteract oxidative stress, which is often associated with inflammation. Some bioactive small molecules, including indanones, have been found to modulate both NF-κB and Nrf2 pathways.[17]
The diagram below illustrates a generalized model of how an indanone derivative might exert anti-inflammatory effects by inhibiting the NF-κB signaling cascade.
Caption: Potential anti-inflammatory mechanism via NF-κB inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
- 4. d-nb.info [d-nb.info]
- 5. Non-Conventional Methodologies in the Synthesis of 1-Indanones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Antimycobacterial Activity of 3-Phenyl-1H-indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Discovery of novel sesquistilbene indanone analogues as potent anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and structure–activity relationships of 2-benzylidene-1-indanone derivatives as anti-inflammatory agents for treatment of acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Nazarov cyclization reaction - Wikipedia [en.wikipedia.org]
- 13. Nazarov Cyclization [organic-chemistry.org]
- 14. 3-Phenyl-1-indanone [webbook.nist.gov]
- 15. chemistry.illinois.edu [chemistry.illinois.edu]
- 16. mdpi.com [mdpi.com]
- 17. Computational and Preclinical Analysis of 2-(4-Methyl)benzylidene-4,7-dimethyl Indan-1-one (IPX-18): A Novel Arylidene Indanone Small Molecule with Anti-Inflammatory Activity via NF-κB and Nrf2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
